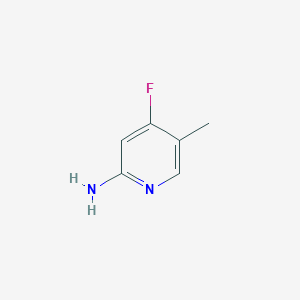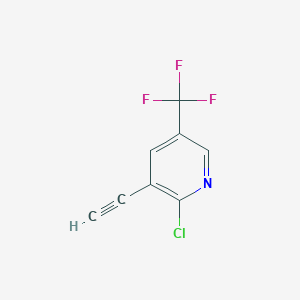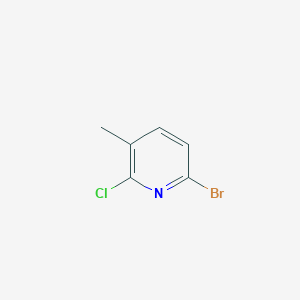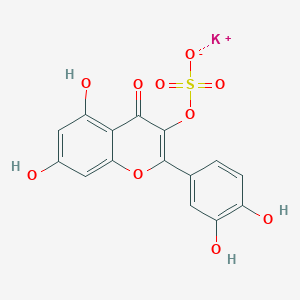
Sulfenamide
Vue d'ensemble
Description
Les sulfénamides sont une classe de composés organosulfurés caractérisés par la formule générale R−S−N(−R)₂, où les groupes R peuvent être l'hydrogène, un alkyle ou un aryle . Ces composés sont remarquables pour leur utilisation dans la vulcanisation du caoutchouc utilisant du soufre . Les sulfénamides sont apparentés aux sulfinamides et aux sulfonamides, qui sont des formes oxydées des sulfénamides .
Méthodes De Préparation
Les sulfénamides sont généralement préparés par réaction de chlorures de sulfényle avec des amines . La réaction générale est la suivante :
RSCl+R2′NH→RSNR2′+HCl
Cette réaction suit les règles standards de substitution nucléophile bimoléculaire, l'atome d'azote agissant comme nucléophile . D'autres méthodes incluent la réaction d'halogénures de sulfényle avec de l'ammoniac, des thiols, des disulfures et des thiocyanates de sulfényle . Industriellement, le couplage oxydatif des thiols et des amines est devenu une méthode très efficace pour synthétiser les sulfénamides .
Analyse Des Réactions Chimiques
Les sulfénamides subissent divers types de réactions, notamment :
Substitution nucléophile : L'atome de soufre dans les sulfénamides est électrophile, permettant une attaque nucléophile par des amines, des thiols et des halogénoalcanes de magnésium.
Réduction : Les sulfénamides peuvent être réduits en sulfures et en disulfures.
Les réactifs couramment utilisés dans ces réactions comprennent les chlorures de sulfényle, les thiols, les disulfures et les thiocyanates de sulfényle . Les principaux produits formés à partir de ces réactions comprennent de nouveaux composés de sulfénamide, des sulfures et des disulfures .
Applications de la Recherche Scientifique
Les sulfénamides ont trouvé diverses applications dans la recherche scientifique et l'industrie :
Chimie : Utilisés comme blocs de construction dans la synthèse d'autres composés organosulfurés.
Biologie : Utilisés dans l'étude de la formation de la liaison soufre-azote et de ses implications biologiques.
Industrie : Largement utilisés comme accélérateurs de vulcanisation dans l'industrie du caoutchouc.
Mécanisme d'Action
Le mécanisme d'action des sulfénamides implique la formation et le clivage de la liaison soufre-azote. L'atome de soufre dans les sulfénamides est électrophile, le rendant sensible à l'attaque nucléophile . Cette propriété est exploitée dans diverses réactions chimiques, notamment la synthèse d'autres composés organosulfurés . Les cibles moléculaires et les voies impliquées dans ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Sulfenamides have found various applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of sulfenamides involves the formation and cleavage of the sulfur-nitrogen bond. The sulfur atom in sulfenamides is electrophilic, making it susceptible to nucleophilic attack . This property is exploited in various chemical reactions, including the synthesis of other organosulfur compounds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Les sulfénamides sont similaires aux sulfinamides et aux sulfonamides, qui sont également des composés organosulfurés contenant des liaisons soufre-azote . les sulfénamides sont uniques en raison de leur grande labilité et de leur polyvalence dans les réactions chimiques . D'autres composés similaires comprennent :
Sulfinamides : Caractérisés par la formule générale RS(O)NR₂.
Sulfonamides : Caractérisés par la formule générale RS(O)₂NR₂.
Sulfonimidamides : Utilisés dans la synthèse de divers composés organosulfurés.
Les sulfénamides se distinguent par leur capacité à agir comme intermédiaires dans la synthèse d'une large gamme de composés organosulfurés précieux .
Propriétés
IUPAC Name |
5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLUNIWYYOJPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-89-0 | |
| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.
A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.
A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the this compound nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.
A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or this compound nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the this compound nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.
A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the this compound decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.
A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.
A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.
A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the this compound structure.
- Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []
- Drug Delivery: this compound prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.
A: One challenge is premature bioactivation. For instance, studies on a metformin this compound prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of this compound prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []
A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)
![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)
![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)







